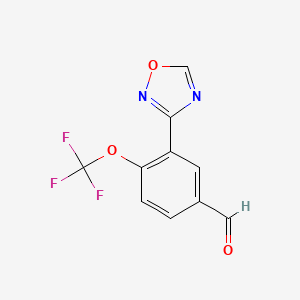
3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a trifluoromethoxy group and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethoxy group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: Formation of 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The oxadiazole ring can contribute to the compound’s stability and binding affinity to its targets.
類似化合物との比較
Similar Compounds
3-(1,2,4-Oxadiazol-3-yl)-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(1,2,4-Oxadiazol-3-yl)-4-chlorobenzaldehyde: Similar structure but with a chloro group instead of a trifluoromethoxy group.
3-(1,2,4-Oxadiazol-3-yl)-4-nitrobenzaldehyde: Similar structure but with a nitro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound in the development of pharmaceuticals and advanced materials.
特性
分子式 |
C10H5F3N2O3 |
|---|---|
分子量 |
258.15 g/mol |
IUPAC名 |
3-(1,2,4-oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)18-8-2-1-6(4-16)3-7(8)9-14-5-17-15-9/h1-5H |
InChIキー |
GUBLBPHIHOQQFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=O)C2=NOC=N2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















